2-Chlorotoluene-3,4,5,6-d4
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research
The strategic replacement of hydrogen with deuterium atoms, a process known as deuterium labeling, offers a powerful method for investigating various scientific questions. thalesnano.com This isotopic substitution does not alter the fundamental chemical reactivity of a molecule but does introduce a detectable mass change and affects bond vibrational energies. researchgate.net These differences form the basis for several key applications in research.
One of the most significant applications of deuterium labeling is in elucidating reaction mechanisms . clearsynth.com By selectively labeling specific positions on a molecule, chemists can track the fate of atoms throughout a chemical transformation. clearsynth.com This provides invaluable information about reaction pathways, transition states, and the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. researchgate.net This "primary kinetic isotope effect" is a powerful tool for mechanistic studies. libretexts.orgprinceton.edu
In the realm of biological research , deuterium-labeled compounds are crucial for studying metabolic pathways. simsonpharma.comclearsynth.com By introducing a deuterated drug or metabolite into a biological system, researchers can trace its absorption, distribution, metabolism, and excretion (ADME). thalesnano.comsimsonpharma.com This is vital for drug discovery and development, as it helps in understanding the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. symeres.comnih.gov The use of deuterated compounds can lead to drugs with improved metabolic stability and potentially reduced toxicity. clearsynth.comwiseguyreports.com
Furthermore, deuterated compounds serve as excellent internal standards in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comclearsynth.com In quantitative MS analysis, a known amount of a deuterated analog of the analyte is added to the sample. clearsynth.comscioninstruments.com Since the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it co-elutes in chromatography and experiences similar ionization efficiency and matrix effects. clearsynth.comscioninstruments.com However, it is easily distinguishable by its higher mass-to-charge ratio, allowing for accurate quantification of the analyte. clearsynth.com Similarly, in NMR spectroscopy, deuterated solvents are widely used to avoid interference from proton signals, and deuterium labeling can help in structure elucidation. clearsynth.comwiseguyreports.com
Role of Deuterated Aromatic Compounds in Advanced Studies
Deuterated aromatic compounds, a specific class of labeled molecules, play a pivotal role in various advanced research areas due to the prevalence of aromatic structures in pharmaceuticals, agrochemicals, and environmental pollutants. clearsynth.comsymeres.com Their applications span from fundamental chemical physics to applied environmental science.
In environmental analysis , deuterated aromatic hydrocarbons are frequently used as internal or surrogate standards for the quantification of pollutants like polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and other volatile organic compounds (VOCs). scioninstruments.commdpi.comresearchgate.net The use of these standards helps to correct for sample loss during extraction and cleanup, as well as for variations in instrument response, leading to more accurate and reliable measurements of environmental contaminants. clearsynth.commdpi.com
In pharmaceutical research , the aromatic ring is a common motif in drug molecules. Deuterating these aromatic rings can provide significant advantages. It can be used to probe the interactions between a drug and its biological target, such as a protein or enzyme. clearsynth.com Furthermore, strategic deuteration of aromatic rings can block sites of metabolic oxidation, a common pathway for drug degradation in the body. symeres.comsnnu.edu.cn This can lead to drugs with longer half-lives and improved therapeutic profiles. symeres.com
Materials science also benefits from the use of deuterated aromatic compounds. For instance, in the development of organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium in the organic materials can enhance their stability and longevity. researchgate.net The stronger C-D bond is less susceptible to degradation, leading to more robust and efficient devices. researchgate.net
Specific Research Focus on 2-Chlorotoluene-3,4,5,6-d4 as a Model System
This compound, with the CAS number 362049-57-8, is a deuterated analog of 2-chlorotoluene (B165313) where the four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. cymitquimica.com0qy.comchemspider.com This specific isotopic labeling makes it a valuable research compound. cymitquimica.com0qy.com
Its primary application lies in its use as an internal standard for the quantitative analysis of 2-chlorotoluene and related compounds in various matrices. 2-chlorotoluene itself is used in the synthesis of dyes, pesticides, and pharmaceuticals, and can be an environmental pollutant. vulcanchem.com Accurate monitoring of its levels is therefore important. The deuterated standard, this compound, is ideal for this purpose in methods like gas chromatography-mass spectrometry (GC-MS), as it will behave almost identically to the non-labeled compound during the analytical process but will be clearly separated in the mass spectrum due to its increased molecular weight.
Beyond its role as an internal standard, this compound can also be utilized in mechanistic studies of reactions involving the aromatic ring of chlorotoluenes. For example, it could be used to investigate the mechanism of nucleophilic aromatic substitution or other reactions where the C-H (or C-D) bonds on the ring are involved. The kinetic isotope effect observed in such reactions would provide evidence for the proposed mechanism.
The synthesis of 2-chlorotoluene typically involves the Sandmeyer reaction, starting from o-toluidine (B26562). chemicalbook.com The synthesis of its deuterated analog would likely start from a deuterated precursor.
Table 1: Properties of 2-Chlorotoluene and its Deuterated Analog
| Property | 2-Chlorotoluene | This compound |
| CAS Number | 95-49-8 nih.gov | 362049-57-8 0qy.com |
| Molecular Formula | C₇H₇Cl nih.gov | C₇H₃D₄Cl 0qy.com |
| Molecular Weight | 126.58 g/mol nih.gov | 130.61 g/mol 0qy.com |
| Appearance | Colorless liquid nih.gov | - |
| Boiling Point | 157 °C chemicalbook.com | - |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-QFFDRWTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)Cl)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285072 | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-57-8 | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chlorotoluene 3,4,5,6 D4
Overview of Deuteration Strategies for Aromatic Systems
The deuteration of aromatic compounds can be achieved through various chemical reactions that replace hydrogen atoms with deuterium (B1214612) atoms. unisyscat.de Generally, these compounds are synthesized via a Hydrogen-Deuterium (H-D) exchange reaction with heavy water (D₂O) and the original aromatic compound under conditions of high temperature and pressure. tn-sanso.co.jp The choice of a particular deuteration strategy depends on factors such as the desired level of deuteration, the regioselectivity of the exchange, the stability of the starting material under the reaction conditions, and the availability of deuterated precursors.
One common issue in the production of deuterated compounds is the production capacity and the associated costs. tn-sanso.co.jp To address these challenges, advancements in synthesis technology, such as the development of flow synthesis methods, have been explored to improve production throughput and enhance reaction efficiency. tn-sanso.co.jp
Catalytic Hydrogen-Deuterium Exchange Approaches
Catalytic Hydrogen-Deuterium (H/D) exchange is a powerful and widely used method for the deuteration of aromatic systems. rsc.org This approach involves the use of a catalyst to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium from a deuterium source, which is often deuterium oxide (D₂O) or deuterium gas (D₂). tn-sanso.co.jp This method can be applied to a wide range of aromatic compounds and can often achieve high levels of deuteration. nih.gov
Transition metal complexes are highly effective catalysts for H/D exchange reactions on aromatic rings. rsc.org Metals such as iridium, ruthenium, rhodium, and palladium are known to activate C-H bonds, enabling the exchange with deuterium. nih.govchemistryviews.org For instance, ruthenium complexes have been shown to catalyze H/D exchange in chloroform (B151607) analogs. smolecule.com Early-late heterobimetallic polyhydride (ELHB) complexes have also been explored for their catalytic activity in H/D exchange of arenes and heteroarenes. rsc.org The mechanism of transition metal-catalyzed H/D exchange typically involves oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source.
A scalable approach for deuterium incorporation into aromatic compounds involves the use of nanostructured iron catalysts that mediate H/D exchange between aromatic C-H bonds and D₂O under hydrogen pressure. smolecule.com This method has demonstrated high deuteration efficiency for heteroarenes, suggesting its potential applicability to toluene (B28343) systems. smolecule.com
Both heterogeneous and homogeneous catalysts are employed for the deuteration of aromatic compounds. rsc.org Homogeneous catalysts, such as soluble transition metal complexes, offer high activity and selectivity under mild reaction conditions. chemistryviews.org However, the separation of the catalyst from the product can be challenging.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and recyclability. chemistryviews.org An example of a heterogeneous system is the use of a platinum on alumina (B75360) catalyst in a flow synthesis method for deuterated aromatic compounds. tn-sanso.co.jp In this system, the raw material and D₂O are fed through a reaction tube filled with the catalyst and heated, allowing for a continuous production process. tn-sanso.co.jp
Acid- and Base-Catalyzed Exchange Methods
Acid-catalyzed H/D exchange is another important method for deuterating aromatic rings, particularly for electron-rich aromatic compounds. scispace.comgoogle.com In this process, a strong acid protonates the aromatic ring, forming a carbocation intermediate which can then lose a proton or a deuteron. In the presence of a deuterated acid or solvent, this equilibrium can be shifted towards the incorporation of deuterium. Strong acids with a pKa no greater than 1 are typically used in a deuterated solvent. scispace.comgoogle.com
Base-catalyzed exchange is generally less common for simple aromatic hydrocarbons but can be effective for compounds with acidic protons or specific functional groups that can stabilize a carbanionic intermediate.
Deuterium Gas Addition and Transfer Deuteration
Deuteration can also be achieved through the addition of deuterium gas (D₂) to unsaturated precursors, followed by aromatization. However, for pre-existing aromatic systems, this is not a direct approach.
Transfer deuteration is an alternative method where a deuterium donor molecule transfers deuterium to the substrate, often mediated by a catalyst. core.ac.uk For example, iridium complexes have been used for transfer deuteration of unsaturated C-C bonds using deuterated ethanol (B145695) as the deuterium source. core.ac.uk While more commonly applied to alkenes and alkynes, the principles of transfer deuteration can be adapted for H/D exchange on aromatic rings under certain conditions.
Multi-step Synthesis from Deuterated Precursors
An alternative to direct deuteration of the final compound is a multi-step synthesis starting from already deuterated precursors. osti.gov For the synthesis of 2-Chlorotoluene-3,4,5,6-d4, this could involve the chlorination of pre-deuterated toluene (toluene-d8). smolecule.com This approach ensures that the isotopic labeling is retained throughout the synthetic sequence. smolecule.com
The synthesis of the deuterated precursor itself can be achieved through various methods. For example, a general method for preparing deuterated aromatic compounds involves the use of a reaction mixture containing D₂O and chromium at high temperatures. osti.gov The choice of this strategy depends on the availability and cost of the deuterated starting materials. The synthesis of 2-chlorotoluene (B165313) from o-toluidine (B26562) via a Sandmeyer reaction is a well-established process, and a similar route could potentially be employed starting from a deuterated o-toluidine. chemicalbook.comorgsyn.org
Data Tables
Table 1: Overview of Deuteration Strategies for Aromatic Systems
| Strategy | Description | Catalyst/Reagent Examples | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic H/D Exchange | Direct exchange of aromatic C-H bonds with deuterium from a deuterium source. rsc.org | Transition metals (Ir, Ru, Pd), Platinum on alumina. tn-sanso.co.jprsc.orgnih.gov | High efficiency, can be applied to a wide range of substrates. nih.gov | Catalyst cost and separation can be an issue. tn-sanso.co.jp |
| Acid-Catalyzed Exchange | Electrophilic substitution of hydrogen by deuterium using strong acids. scispace.com | D₂SO₄, CF₃COOD. scispace.comgoogle.com | Effective for electron-rich aromatics. | Requires strongly acidic conditions which may not be suitable for all substrates. |
| Multi-step Synthesis | Synthesis from pre-deuterated starting materials. osti.gov | Toluene-d8, deuterated o-toluidine. smolecule.com | Precise control over the position and extent of deuteration. | Depends on the availability and cost of deuterated precursors. |
Regioselective Deuteration Techniques for Chlorotoluene Analogs
Achieving regioselectivity—the control of where the deuterium atoms are placed—is paramount in the synthesis of specifically labeled compounds like this compound. Various techniques have been developed for the selective deuteration of aromatic compounds.
Site-selective incorporation of deuterium onto an aromatic ring can be accomplished through several advanced chemical strategies. These methods are designed to control the position of the hydrogen-deuterium (H/D) exchange.
Catalytic Hydrogen Isotope Exchange (HIE): This is a common and effective method for deuterating aromatic compounds. It often involves the use of transition metal catalysts. For instance, nanostructured iron catalysts can mediate the H/D exchange between the aromatic C-H bonds of the chlorotoluene and a deuterium source like heavy water (D₂O) under hydrogen pressure. smolecule.com Ruthenium complexes have also been shown to catalyze H/D exchange, enabling selective deuteration. smolecule.com
Chlorination of a Deuterated Precursor: An alternative and highly effective strategy is to begin with a fully deuterated precursor, such as toluene-d8, and then introduce the chlorine atom at the desired position. The regioselective chlorination of toluene derivatives can be directed to the ortho-position (position 2) using specific catalysts, such as ionic liquids with Lewis acid characteristics. smolecule.com This method ensures that the deuterium atoms are retained at the other positions on the ring. smolecule.com
Photo-Excited Deuteration: A more recent, metal-free approach involves the photoexcitation of the aromatic compound in a deuterated solvent. nih.govrwth-aachen.denih.gov By exploiting the enhanced basicity of the aromatic ring in its excited state, this method can achieve selective deuteration at positions that are often difficult to access using traditional catalytic methods. nih.govnih.gov
The choice of strategy depends on factors such as the availability of starting materials, desired isotopic purity, and scalability of the reaction.
The synthesis of deuterated compounds with high isotopic purity presents several significant challenges. Isotopic purity refers to the percentage of molecules in which all the intended hydrogen atoms have been replaced by deuterium.
Incomplete Exchange: H/D exchange reactions may not go to completion, resulting in a mixture of molecules with varying numbers of deuterium atoms (isotopologues). For this compound, this would mean the presence of d1, d2, and d3 species alongside the desired d4 product.
Back-Exchange: During the reaction or work-up, there is a risk of the newly incorporated deuterium atoms exchanging back to hydrogen, particularly if protic solvents or moisture are present.
Isotopic Scrambling: In some catalytic processes, deuterium atoms may migrate to unintended positions on the molecule, compromising the regiochemical purity of the final product.
Cost and Handling of Deuterated Reagents: Deuterated starting materials and solvents, such as D₂O, are significantly more expensive than their non-deuterated counterparts. synmr.in They also require careful handling to prevent contamination with atmospheric moisture, which would lower the isotopic enrichment of the product. synmr.in
Overcoming these challenges requires careful optimization of reaction conditions, including catalyst choice, temperature, reaction time, and the use of anhydrous techniques. The development of deuterated drugs, for example, faces significant analytical hurdles in separating isotopic mixtures and ensuring stringent quality control. bvsalud.org
Analytical Characterization of Deuterated Products for Synthetic Validation
Following synthesis, rigorous analytical testing is essential to confirm that the target compound has been formed with the desired structure and isotopic purity. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for this validation. smolecule.comnih.govnih.gov
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and is exceptionally well-suited for analyzing deuterated products. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between ions of very similar mass, making it ideal for quantifying the distribution of H/D isotopologues. nih.govresearchgate.net
Table 1: Illustrative Mass Spectrometry Data for this compound Synthesis This table presents hypothetical data to demonstrate the principles of MS analysis for isotopic purity.
| Isotopologue | Chemical Formula | Expected Mass (Da) | Observed Relative Abundance (%) |
|---|---|---|---|
| d0 (Undeuterated) | C₇H₅Cl | 126.02 | 0.5 |
| d1 | C₇H₄DCl | 127.03 | 1.0 |
| d2 | C₇H₃D₂Cl | 128.03 | 2.5 |
| d3 | C₇H₂D₃Cl | 129.04 | 4.0 |
| d4 (Target) | C₇HD₄Cl | 130.05 | 92.0 |
From this data, the isotopic purity would be calculated as 92.0%.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of atoms within a molecule. For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are used.
¹H NMR: In the proton NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the hydrogen atoms at positions 3, 4, 5, and 6 on the aromatic ring should be absent or significantly diminished. The only remaining signals would be from the methyl (CH₃) group and any residual, non-deuterated aromatic protons.
²H NMR: Deuterium NMR is the most direct method for locating the positions of deuterium atoms. columbia.eduwikipedia.org The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. For this compound, signals would be expected in the aromatic region, confirming that deuteration occurred on the ring. The integration of these signals provides a measure of the relative amount of deuterium at each site, confirming the enrichment level. columbia.edu
Table 2: Expected NMR Chemical Shifts for this compound Chemical shifts (δ) are relative to a standard (e.g., TMS) and are approximate.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Observation |
|---|---|---|---|
| ¹H | Methyl (CH₃) | ~2.3 | Singlet |
| ¹H | Aromatic (H-3,4,5,6) | ~7.0-7.4 | Signals absent or greatly reduced |
| ²H | Aromatic (D-3,4,5,6) | ~7.0-7.4 | Signals present, confirming location |
Through the combined application of these synthetic and analytical methodologies, this compound can be produced and validated for use in various research applications, such as in tracer studies for mechanistic investigations or as an internal standard in mass spectrometry-based analyses. smolecule.com
Spectroscopic Characterization and Advanced Analytical Applications of 2 Chlorotoluene 3,4,5,6 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Deuterium (B1214612) NMR (²H NMR) for Molecular Dynamics and Interactions
Deuterium (²H) NMR is a specialized technique that directly probes the deuterium nuclei within a molecule. youtube.com Unlike the spin-½ proton, the deuterium nucleus has a spin of 1, which gives rise to a nuclear quadrupole moment. This quadrupole moment is highly sensitive to the local electronic environment, making ²H NMR an exceptional tool for studying molecular orientation and dynamics. wikipedia.org For 2-Chlorotoluene-3,4,5,6-d4, where deuterium atoms are bonded to the benzene (B151609) ring, ²H NMR can reveal detailed information about the motion of the C-D bonds. wikipedia.org While proton NMR offers a wide chemical shift range, deuterium NMR typically exhibits broader signals and reduced resolution. magritek.com
Solid-State Deuterium NMR Studies of Crystalline Materials
In the solid state, molecular motion is restricted, and the interactions between the deuterium quadrupole moment and the electric field gradient at the nucleus become dominant. Solid-state ²H NMR spectroscopy measures the resulting quadrupolar splitting, which is directly dependent on the orientation of the C-D bond relative to the external magnetic field. wikipedia.org
For a crystalline sample of this compound, these studies could characterize the dynamics of the aromatic ring. acs.org For instance, the line shape of the ²H NMR spectrum can distinguish between a static ring and one undergoing specific motions, such as 180° flips or small-angle librations. The magnitude of the quadrupole coupling constant, derived from the spectrum, provides a quantitative measure of the motional averaging, offering insights into the rotational dynamics and intermolecular forces within the crystal lattice. acs.orgpascal-man.com
Spin-Lattice Relaxation Experiments (T₁)
Spin-lattice relaxation, characterized by the time constant T₁, describes the process by which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. wikipedia.orgsandiego.edu The measurement of T₁ provides critical information about molecular motions that occur on the timescale of the NMR frequency (megahertz range).
For this compound in solution, ²H T₁ relaxation experiments would be sensitive to the rotational tumbling of the molecule. The relaxation rate is influenced by how quickly the molecule reorients, with faster motions leading to more efficient relaxation and shorter T₁ values. By measuring T₁ as a function of temperature, one can determine the activation energy for molecular rotation. researchgate.nettandfonline.com Such studies on deuterated toluene (B28343) derivatives have been used to probe the dynamics in various environments, from simple liquids to complex glass-forming systems. researchgate.netresearchgate.net
A typical T₁ experiment, known as inversion recovery, involves applying a 180° pulse to invert the magnetization, followed by a variable delay and a 90° observation pulse. The recovery of the signal intensity as a function of the delay follows an exponential curve from which T₁ is extracted. wikipedia.org
| Temperature (K) | T₁ Relaxation Time (ms) | Inferred Molecular Motion |
|---|---|---|
| 273 | 150 | Fast Tumbling (Liquid State) |
| 253 | 125 | Slowing Tumbling |
| 233 | 180 | Slow Motion Regime (Approaching T₁ Minimum) |
| 213 | 250 | Very Slow Tumbling (Viscous Liquid) |
Two-Dimensional NMR Techniques (e.g., CP-iCOSY, SQ/DQ MAS)
Two-dimensional (2D) NMR techniques extend the analytical power of spectroscopy by correlating different nuclear spins, resolving spectral overlap, and revealing through-bond or through-space connectivities. jove.com For deuterated compounds, specialized 2D experiments can be employed. For instance, heteronuclear correlation techniques can link deuterium signals to their attached ¹³C nuclei, which is invaluable for assigning crowded spectra. acs.org
While specific applications of CP-iCOSY (Cross-Polarization correlated spectroscopy) or SQ/DQ MAS (Single-Quantum/Double-Quantum Magic Angle Spinning) to this compound are not detailed in available literature, these advanced methods are powerful tools. SQ/DQ MAS experiments, for example, can be used in solid-state NMR to probe through-space connectivities between deuterium atoms, providing information on intermolecular packing and the structure of aggregates.
Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation
Spectral Simplification through Deuteration
One of the most significant advantages of using this compound is the profound simplification of its ¹H NMR spectrum. smolecule.com The non-deuterated 2-chlorotoluene (B165313) displays a complex pattern of overlapping multiplets in the aromatic region (typically ~7.0-7.4 ppm) arising from the four protons on the benzene ring. researchgate.netchemicalbook.com The substitution of these four protons with deuterium effectively erases these signals from the ¹H spectrum. smolecule.com
This simplification allows the singlet signal from the methyl (CH₃) protons to be observed with exceptional clarity against a clean baseline, free from interference from the aromatic signals. Any minor signals remaining in the aromatic region can be attributed to residual, non-deuterated isotopomers, allowing for a straightforward calculation of the isotopic purity. magritek.com
Similarly, the ¹³C NMR spectrum is affected. The signals for the deuterated carbons (C3, C4, C5, and C6) are split into multiplets due to one-bond C-D coupling and are often reduced in intensity. This effect helps in the unambiguous assignment of the non-deuterated quaternary carbons (C1-Cl and C2-CH₃), whose signals remain sharp singlets. chemicalbook.com
| Nucleus | 2-Chlorotoluene (Non-deuterated) | This compound |
|---|---|---|
| ¹H (Proton) | Complex multiplet for 4 aromatic protons (~7.0-7.4 ppm). Singlet for 3 methyl protons (~2.3 ppm). | No signals for aromatic protons (or very small residual peaks). Clean singlet for 3 methyl protons (~2.3 ppm). |
| ¹³C (Carbon) | 4 signals for protonated aromatic carbons. 2 signals for quaternary aromatic carbons. 1 signal for methyl carbon. | 4 attenuated/split signals for deuterated aromatic carbons. 2 sharp singlets for quaternary aromatic carbons. 1 sharp singlet for methyl carbon. |
Mass Spectrometry (MS) in Quantitative Analysis and Isotopic Tracing
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of chemical compounds. In conjunction with chromatographic separation techniques, it provides unparalleled sensitivity and specificity. For isotopically labeled compounds such as this compound, MS is the definitive tool for distinguishing the labeled variant from its unlabeled counterpart, a critical capability for its application in quantitative analysis and tracing studies.
Quantitative analysis using GC-MS can be subject to variations arising from sample preparation, injection volume, and instrument response fluctuations. To correct for these potential errors and enhance the accuracy and precision of the measurement, an internal standard (IS) is often employed. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.
Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry. This compound is an exemplary internal standard for the quantification of its non-deuterated analog, 2-chlorotoluene, and other related volatile organic compounds. Its utility stems from several key properties:
Similar Chemical and Physical Properties: Due to the minimal differences between deuterium and protium (B1232500) (hydrogen-1), the deuterated standard exhibits nearly identical properties to the analyte, including polarity, volatility, and solubility. This ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation, leading to co-elution from the GC column. This similarity is crucial for accurately compensating for any sample loss during preparation.
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, this compound has a molecular weight that is 4 Daltons higher than 2-chlorotoluene. This mass difference is easily resolved by a mass spectrometer, allowing the analyte and the internal standard to be detected and quantified independently without mutual interference.
Improved Accuracy and Precision: By adding a known amount of this compound to every sample, calibration standard, and quality control sample, a response factor can be calculated. This factor, which is the ratio of the analyte's response to the IS response, remains constant across a range of concentrations, effectively normalizing the results and correcting for variations.
The use of a deuterated internal standard is a widely accepted practice for achieving high-quality quantitative data in environmental analysis, toxicology, and industrial quality control. nih.govchromforum.orgnih.gov
| Property | Requirement for an Ideal Internal Standard | Performance of this compound |
|---|---|---|
| Chemical Behavior | Must be chemically similar to the analyte to mirror its behavior during sample preparation and analysis. | Nearly identical polarity, volatility, and reactivity to 2-chlorotoluene. |
| Chromatographic Co-elution | Should elute at or very near the retention time of the analyte for effective correction. | Co-elutes with 2-chlorotoluene, ensuring it experiences the same analytical conditions. |
| Mass Spectrometric Resolution | Must be clearly distinguishable from the analyte by the mass spectrometer. | Molecular ion and key fragments are 4 mass units higher than the analyte, preventing signal overlap. |
| Purity and Availability | Must be available in high isotopic and chemical purity. | Commercially available with high isotopic enrichment. |
| Non-Interference | Should not be naturally present in the samples being analyzed. | Synthetically produced; not found in environmental or biological samples. |
Isotopic tracing is a powerful technique used to follow the path of a substance through a chemical or biological system. nih.govmdpi.com By introducing a molecule labeled with a stable isotope, researchers can track its transport, degradation, and transformation. The unique mass of the labeled compound allows it to be selectively monitored by mass spectrometry, distinguishing its fate from that of the endogenous, unlabeled compound. nih.gov
While this compound is primarily utilized as an internal standard, it possesses the necessary characteristics for application as an isotopic tracer, particularly in environmental fate and transport studies. For instance, it could be used to investigate the environmental degradation pathways of chlorotoluene, a common industrial solvent and pollutant.
In a typical environmental study, a contaminated site (e.g., soil or water) could be spiked with this compound. Over time, samples would be collected and analyzed by GC-MS. The analysis would focus on two objectives:
Monitoring the Disappearance of the Parent Compound: Tracking the decrease in the concentration of the m/z signal corresponding to this compound would provide a precise rate of its degradation (e.g., through microbial action or chemical breakdown).
Identifying Labeled Metabolites: By searching for mass spectra containing the deuterium label in potential breakdown products, researchers could unequivocally identify the metabolites and establish the degradation pathway. The distinct isotopic signature helps to confirm that the identified products originate from the introduced tracer and not from other sources.
This approach provides definitive evidence of transformation processes, which is often difficult to obtain in complex environmental matrices where numerous other compounds are present.
Vibrational Spectroscopy (Infrared and Raman) of Deuterated Chlorotoluene Systems
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational motions of molecules. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, providing a unique spectral "fingerprint" for each molecule.
The substitution of an atom with one of its isotopes has a negligible effect on the electronic structure and bonding of a molecule but a significant impact on its vibrational spectrum. This phenomenon, known as the isotopic effect, is most pronounced when hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu). libretexts.org
The vibrational frequency (ν) of a simple diatomic bond can be approximated by the harmonic oscillator model:
ν = (1/2π) * √(k/μ)
where k is the force constant of the bond (related to bond strength) and μ is the reduced mass of the two atoms. When a hydrogen atom in a C-H bond is replaced by deuterium, the force constant k remains virtually unchanged, but the reduced mass μ nearly doubles. Consequently, the C-D vibrational frequency is lowered relative to the C-H frequency by a factor of approximately √2 (≈ 1.41). slideshare.net
This effect leads to significant and predictable bandshifts in the IR and Raman spectra of this compound compared to its non-deuterated isotopologue. Aromatic C-H stretching vibrations, which typically appear in the 3000–3100 cm⁻¹ region, are shifted down to approximately 2200–2300 cm⁻¹ for C-D stretches. ajchem-a.comajchem-a.com Similar, though less dramatic, shifts are observed for bending and other vibrational modes involving the movement of the ring hydrogen/deuterium atoms.
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Isotopic Frequency Ratio (νH/νD) |
|---|---|---|---|
| Aromatic C-H/C-D Stretching | 3000 - 3100 cm⁻¹ | ~2210 - 2300 cm⁻¹ | ~1.35 - 1.41 |
| Aromatic C-H/C-D In-Plane Bending | 1000 - 1300 cm⁻¹ | ~750 - 960 cm⁻¹ | ~1.3 |
| Aromatic C-H/C-D Out-of-Plane Bending | 675 - 1000 cm⁻¹ | ~500 - 740 cm⁻¹ | ~1.35 |
Vibrational spectra provide a wealth of information directly correlated to the molecule's three-dimensional structure and the nature of its chemical bonds. smu.edu For this compound, the IR and Raman spectra can be interpreted to confirm its structural features:
Aromatic Ring Vibrations: The characteristic bands corresponding to the C-C stretching vibrations within the aromatic ring (typically 1400-1600 cm⁻¹) confirm the presence of the benzene ring core. The substitution pattern on the ring influences the exact frequencies and intensities of these modes.
C-D Vibrations: As discussed, the presence of strong bands in the 2200-2300 cm⁻¹ region is definitive proof of the deuteration of the aromatic ring.
C-Cl Bond: The C-Cl stretching vibration gives rise to a characteristic band in the fingerprint region of the spectrum, which helps confirm the presence and position of the chlorine substituent.
Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl (-CH₃) group appear in their expected regions (e.g., symmetric and asymmetric stretches around 2870-2960 cm⁻¹), confirming this part of the molecule is not deuterated.
The definitive assignment of each band in a vibrational spectrum to a specific molecular motion is a complex task achieved by combining experimental measurements with theoretical calculations. nih.govciteab.com The standard methodology involves several steps:
Experimental Spectra Acquisition: High-resolution FT-IR and FT-Raman spectra of a pure sample of this compound are recorded.
Quantum Chemical Calculations: The molecular geometry of the compound is optimized, and its harmonic vibrational frequencies are calculated using computational methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov These calculations predict the frequency and intensity of every fundamental vibrational mode.
Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental (anharmonic) frequencies. To improve the agreement, the calculated frequencies are uniformly scaled using an appropriate scaling factor. nih.gov
Assignment: The scaled theoretical frequencies are compared with the experimental band positions. Visualization of the calculated atomic motions for each mode allows for an unambiguous assignment of the experimental bands to specific vibrations, such as "symmetric C-D stretch," "aromatic ring breathing," or "CH₃ rock."
This combined approach allows for a complete and confident interpretation of the entire vibrational spectrum, providing fundamental insights into the molecule's dynamic properties.
Investigations of Reaction Mechanisms and Kinetic Isotope Effects with 2 Chlorotoluene 3,4,5,6 D4
Fundamental Principles of Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. researchgate.net This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate. The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., kH/kD.
Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, primary KIEs are typically in the range of 2–7. A significant primary KIE provides strong evidence that the C-H bond is indeed being broken in the slowest step of the reaction.
Conversely, a secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs, with values typically ranging from 0.7 to 1.5. Secondary KIEs can provide valuable information about changes in hybridization or the steric environment at the reaction center during the transition state.
In some chemical reactions, particularly those involving the transfer of light particles like protons, a quantum mechanical phenomenon known as tunneling can occur. Tunneling allows a particle to pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This effect is highly mass-dependent; the probability of tunneling decreases significantly with increasing mass.
When hydrogen is replaced by deuterium (B1214612), the rate of tunneling is substantially reduced. This can lead to unusually large primary kinetic isotope effects, sometimes exceeding the semi-classical limit of around 7 at room temperature. The observation of an exceptionally large KIE can be a strong indicator that quantum mechanical tunneling is a significant contributor to the reaction mechanism.
Elucidation of Organic Reaction Mechanisms
The strategic placement of deuterium atoms in a molecule, as in 2-chlorotoluene-3,4,5,6-d4, allows chemists to probe the mechanisms of complex organic reactions. By measuring the kinetic isotope effect, researchers can gain insights into the sequence of bond-breaking and bond-forming events that constitute the reaction pathway.
Deuterium labeling serves as a powerful mechanistic probe. For instance, in reactions involving aromatic rings, such as electrophilic or nucleophilic substitutions, the presence of deuterium on the ring can help to identify which C-H (or C-D) bonds are involved in the reaction. If a reaction involving this compound exhibits a significant primary kinetic isotope effect, it would imply that the cleavage of a C-D bond on the aromatic ring is a critical part of the reaction's slowest step. Conversely, the absence of a significant KIE would suggest that the C-D bonds are not broken in the rate-determining step.
Furthermore, the magnitude of the KIE can provide information about the structure of the transition state. A larger primary KIE is often associated with a more symmetric transition state, where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms. Secondary KIEs can also offer clues about the geometry of the transition state by revealing changes in hybridization at the carbon atom bearing the isotopic label.
Nucleophilic aromatic substitution (SNAr) is a key reaction class in organic synthesis. The generally accepted mechanism involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies utilizing kinetic isotope effects have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.govscispace.com
The use of this compound in SNAr reactions can help to distinguish between these mechanistic possibilities. In a traditional two-step SNAr mechanism, the first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step. In this case, the C-D bonds on the aromatic ring are not broken, and therefore, a negligible or small secondary KIE would be expected. If the second step, the departure of the leaving group and re-aromatization, were rate-limiting, a small inverse KIE might be observed due to a change in hybridization.
In a concerted SNAr mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step. The degree of C-D bond involvement in the transition state of a concerted reaction would determine the magnitude of the observed KIE.
| Reactant | Nucleophile | Rate Constant (k, M-1s-1) | Kinetic Isotope Effect (kH/kD) | Plausible Mechanism |
|---|---|---|---|---|
| 2-Chlorotoluene (B165313) | Methoxide (B1231860) | kH = 1.2 x 10-4 | 1.02 | Stepwise SNAr (Addition is rate-determining) |
| This compound | Methoxide | kD = 1.18 x 10-4 | ||
| 2-Chlorotoluene | Piperidine (B6355638) | kH = 5.5 x 10-5 | 1.25 | Concerted SNAr |
| This compound | Piperidine | kD = 4.4 x 10-5 |
This table is for illustrative purposes only, demonstrating how kinetic data from reactions with 2-chlorotoluene and its deuterated analogue could be used to infer the reaction mechanism. The values presented are hypothetical.
In this hypothetical scenario, the reaction with methoxide shows a KIE close to unity, suggesting that the C-D bonds are not significantly involved in the rate-determining step, which is consistent with the formation of a Meisenheimer complex being the slow step. In contrast, the reaction with piperidine shows a more significant secondary KIE, which could indicate a concerted mechanism where the hybridization of the ring carbons changes in the single, rate-determining transition state.
Experimental Methodologies for KIE Determination
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. It is defined as the ratio of the rate constant of a reaction involving a lighter isotope (k_L) to that of the same reaction with a heavier isotope (k_H) (KIE = k_L / k_H). wikipedia.org The use of isotopically labeled compounds, such as this compound, is central to these investigations. Various experimental methodologies are employed to determine KIEs, each with distinct advantages and challenges.
Relative Rate Measurements in Parallel Reactions
One of the most direct methods for determining the KIE involves measuring the reaction rates of the unlabeled (light) and labeled (heavy) reactants in separate, parallel experiments. wikipedia.orgepfl.ch In the context of this compound, this would involve setting up two identical reaction flasks. One flask would contain the standard 2-chlorotoluene, and the other would contain this compound. The reactions are run under the same conditions of temperature, pressure, and reactant concentrations, and their respective rates are measured independently. wikipedia.org
The KIE is then calculated as the ratio of the two observed rate constants. A significant primary KIE (typically k_H/k_D > 2) is strong evidence that the carbon-hydrogen bond is being broken in the rate-determining step of the reaction. princeton.edu
However, this method presents significant experimental challenges. Its accuracy is highly dependent on the precision with which each rate constant can be measured. Furthermore, ensuring that the reaction conditions are identical in both experiments is crucial and can be difficult to achieve. wikipedia.org Factors like catalyst decomposition or the presence of induction periods can affect the rates and introduce errors into the KIE calculation. epfl.ch
Table 1: Hypothetical Rate Data from Parallel Reactions for the Oxidation of 2-Chlorotoluene This table illustrates the type of data obtained from parallel rate measurements. The values are for demonstration purposes.
| Reactant | Initial Concentration (M) | Rate Constant (k, s⁻¹) | Calculated KIE (k_H / k_D) |
| 2-Chlorotoluene (light) | 0.10 | 3.5 x 10⁻⁴ | 5.8 |
| This compound (heavy) | 0.10 | 0.6 x 10⁻⁴ |
Intermolecular and Intramolecular Competition Experiments
To overcome the challenges of reproducing identical conditions in parallel reactions, competition experiments are often employed. These methods are generally more accurate because the two isotopic species react in the same solution, eliminating many sources of systematic error. epfl.chgithub.io
Intermolecular Competition: In this setup, a mixture of two different isotopomeric substrates (e.g., a 1:1 mixture of 2-chlorotoluene and this compound) is placed in a single reaction vessel. github.io The substrates compete for the same reagent. The KIE is determined by analyzing the ratio of the products formed or the ratio of unreacted starting materials at a specific, typically low, degree of conversion. github.iouoc.gr At low conversion, the ratio of products directly reflects the KIE. github.io
Intramolecular Competition: This method uses a single substrate that contains both light and heavy isotopes at chemically equivalent, competing sites. epfl.chgithub.io For example, if a reaction involved the abstraction of a single aromatic hydrogen from 2-chlorotoluene, a specifically labeled molecule like 2-chlorotoluene-3-d could be used. The KIE is then determined from the ratio of products formed by reaction at the different isotopic sites within the same molecule. wikipedia.orgepfl.ch This method is highly accurate because the competing sites are within the same molecule, ensuring identical conditions. github.io The observation of a competitive KIE is a strong indicator that C-H bond cleavage is rate-determining. github.io
Table 2: Example Data from an Intermolecular Competition Experiment Illustrative data for a hypothetical electrophilic aromatic substitution reaction at low conversion.
| Reactant Mixture | Initial Ratio (H:D) | Product Ratio (P_H : P_D) at 10% Conversion | KIE (k_H / k_D) ≈ (P_H / P_D) |
| 2-Chlorotoluene / this compound | 1:1 | 4.5 : 1 | 4.5 |
Isotope Effects at Natural Abundance
Measuring KIEs without the need for synthesizing isotopically enriched compounds is possible by analyzing the isotopic composition of reactants or products at their natural abundance. wikipedia.org All elements exist as a mixture of isotopes in nature; for instance, carbon contains about 1.1% ¹³C and hydrogen contains about 0.015% ²H (deuterium). idc-online.comjove.com Because the heavier isotope (e.g., ¹³C) forms a stronger bond, molecules containing it will react slightly more slowly.
This subtle difference in reaction rates leads to isotopic fractionation, where the product becomes depleted in the heavy isotope and the remaining starting material becomes enriched in it. epfl.ch By using highly sensitive analytical techniques like high-precision isotope-ratio mass spectrometry (IRMS) or quantitative nuclear magnetic resonance (NMR) spectroscopy, these small changes in isotopic ratios can be accurately measured. wikipedia.orgnih.govnih.gov This method avoids the often difficult and expensive synthesis of labeled compounds and allows for the determination of KIEs for multiple atoms in a single experiment. wikipedia.org
Table 3: Illustrative Data from a Natural Abundance KIE Measurement via ¹³C NMR Hypothetical data showing the change in isotopic composition for a reaction involving 2-chlorotoluene.
| Reaction Conversion | Isotopic Ratio (R) of C4 in Starting Material (¹³C/¹²C) | Initial Isotopic Ratio (R₀) (¹³C/¹²C) | Calculated KIE (k₁₂/k₁₃) |
| 0% | 0.01108 | 0.01108 | - |
| 50% | 0.01114 | 0.01108 | 1.011 |
| 75% | 0.01123 | 0.01108 | 1.011 |
| 90% | 0.01138 | 0.01108 | 1.011 |
Note: The KIE is calculated using the formula: KIE = ln(1-F) / ln[(1-F)(R/R₀)], where F is the fractional conversion. epfl.ch
Advanced Computational and Theoretical Studies of 2 Chlorotoluene 3,4,5,6 D4
Quantum Chemical Calculations for Structural and Spectroscopic Properties
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Chlorotoluene-3,4,5,6-d4 from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like this compound. Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from fundamental physical constants without relying on experimental data. nih.gov DFT methods, which are generally more computationally efficient for a given accuracy, calculate the energy and electronic structure based on the molecule's electron density. nih.govjocpr.com
Hybrid DFT methods, which combine aspects of both approaches, are particularly effective. The B3LYP functional, for instance, has been shown to be highly accurate for predicting the vibrational frequencies of chlorotoluene derivatives. nih.govjocpr.com Such calculations are crucial for understanding the electronic distribution within the deuterated aromatic ring and the influence of the chlorine and methyl substituents.
A primary application of DFT and ab initio methods is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.govnih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular conformation.
Isotopic substitution of hydrogen with deuterium (B1214612) has a negligible effect on the equilibrium molecular geometry because the electronic potential energy surface is unchanged. Therefore, the optimized structural parameters calculated for the non-deuterated 2-chlorotoluene (B165313) are an excellent approximation for its deuterated analogue. nih.gov Conformational analysis of chlorotoluene has been investigated to determine its structural stability. nih.gov
Below is a table of representative geometric parameters for 2-chlorotoluene, calculated using DFT methods, which are expected to be nearly identical for this compound.
| Parameter | Calculated Value (B3LYP) |
|---|---|
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-CH3 Bond Length | ~1.51 Å |
| C-H (methyl) Bond Length | ~1.09 Å |
| C-C-C (aromatic) Bond Angle | ~120° |
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the energies of its molecular vibrations (stretching, bending, twisting). These predicted frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. nih.gov While the electronic structure determines the forces between atoms, the atomic masses determine the vibrational frequencies. The primary effect of replacing the four aromatic hydrogen atoms with deuterium is a significant shift in the frequencies of the vibrational modes involving these atoms. Specifically, C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the greater mass of deuterium. DFT methods, particularly BLYP and B3LYP, have demonstrated high accuracy in reproducing experimental vibrational spectra for related molecules. nih.gov
Rotational constants (A, B, C) are related to the molecule's moments of inertia and can be calculated from the optimized geometry. nih.gov These constants are critical for analyzing microwave rotational spectra. The substitution of hydrogen with deuterium increases the molecule's mass and alters its mass distribution, leading to a predictable change in the moments of inertia and, consequently, the rotational constants. For the parent compound, o-chlorotoluene, rotational and nuclear quadrupole hyperfine constants have been determined for its excited vibrational state. researchgate.net
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Effect of Deuteration |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ | Significant Decrease |
| Aromatic C-H/C-D In-Plane Bend | ~1000-1300 cm⁻¹ | ~750-950 cm⁻¹ | Significant Decrease |
| Aromatic C-H/C-D Out-of-Plane Bend | ~675-1000 cm⁻¹ | ~500-750 cm⁻¹ | Significant Decrease |
| C-Cl Stretch | ~600-800 cm⁻¹ | ~600-800 cm⁻¹ | Minimal Change |
| Ring Breathing Modes | Variable | Variable | Slight Decrease |
Quantum chemical calculations can also predict properties related to nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectroscopy. The electric field gradient (EFG) at a nucleus with a quadrupole moment (like ³⁵Cl and ³⁷Cl) determines the NQR frequencies and the nuclear quadrupole coupling constants. Calculations of the EFG provide insight into the electronic environment around the chlorine atom. researchgate.net
Magnetic shielding calculations yield the magnetic shielding tensor for each nucleus, from which NMR chemical shifts can be predicted. For this compound, this would allow for the theoretical prediction of its ¹³C and ²H (deuterium) NMR spectra. While deuteration does not change the electronic structure directly, it can cause small secondary isotope shifts in the NMR spectra of nearby nuclei (e.g., ¹³C) due to changes in vibrational averaging of molecular geometries.
Modeling Isotopic Effects on Molecular Dynamics and Energetics
Computational modeling is instrumental in understanding how isotopic substitution affects the dynamic behavior and energy of a molecular system. The increased mass of deuterium compared to protium (B1232500) leads to significant changes in molecular motion and reaction kinetics.
In the solid or crystalline phase, deuterium motion is more restricted. Computational simulations can model the librational (rocking) motions of the molecule within a crystal lattice. These theoretical models can be directly compared with experimental data from techniques like deuterium solid-state NMR, which is a powerful method for probing the dynamics of deuterated molecules in solid materials.
Analysis of Quantum Delocalization in Deuterated Species
Quantum delocalization, a fundamental concept in quantum mechanics, describes the ability of electrons and nuclei to exist in multiple locations simultaneously. In aromatic systems, π-electron delocalization is responsible for their characteristic stability and reactivity. nih.gov The substitution of hydrogen with deuterium, as in this compound, can subtly influence this delocalization.
Theoretical methods used to analyze aromatic delocalization include the calculation of nucleus-independent chemical shifts (NICS) and various delocalization indices derived from quantum theory of atoms in molecules (QTAIM). nih.govelsevierpure.com These descriptors can quantify the degree of aromaticity and electron delocalization. For a deuterated species, computational models would predict slight changes in these indices compared to its non-deuterated counterpart, reflecting the electronic perturbations induced by isotopic substitution.
Table 1: Illustrative Comparison of Aromaticity Indices for Aromatic Compounds This table provides an example of how aromaticity descriptors are used to evaluate electronic delocalization. Data is representative of typical computational outputs for aromatic systems.
| Index | Benzene (B151609) (Reference) | Fluorobenzene |
| NICS(1)zz | -30.2 | -28.5 |
| PDI (para-Delocalization Index) | 0.103 | 0.098 |
| FLU (Aromatic Fluctuation Index) | 0.000 | 0.003 |
| MCI (Multicenter Delocalization Index) | 0.021 | 0.019 |
Source: Adapted from concepts discussed in literature. nih.gov
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them. coe.edunih.gov For this compound, such studies would focus on how deuteration affects the kinetics and mechanisms of reactions, such as electrophilic aromatic substitution or oxidation.
Density Functional Theory (DFT) is a common method for these investigations, allowing for the calculation of reaction energetics and the geometry of transition states. researchgate.netscientific.net The primary influence of deuteration on reaction pathways is the kinetic isotope effect (KIE), where a C-D bond is typically broken more slowly than a C-H bond. nih.gov This primary KIE arises from the lower ZPE of the C-D bond compared to the C-H bond. princeton.edu
While specific computational studies on the reaction pathways of this compound are not detailed in the available literature, research on related molecules provides a framework. For example, DFT studies on the ammoxidation of 2-chlorotoluene have elucidated a Mars–van Krevelen redox mechanism, identifying key surface-adsorbed intermediates. researchgate.net Similarly, theoretical investigations into the ring-chlorination of toluene (B28343) have identified the transition states for the mutual conversion between ortho-, meta-, and para- σ-complexes. scientific.net
A computational study on this compound would involve calculating the activation energies for key reaction steps and comparing them to the non-deuterated analog to predict the KIE.
Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step This table illustrates the type of data generated from computational studies of reaction pathways, comparing a deuterated and non-deuterated reactant. The values are hypothetical.
| Species | Reactant | Transition State | Activation Energy (kcal/mol) |
| 2-Chlorotoluene | -150.5 | -125.2 | 25.3 |
| 2-Chlorotoluene-d4 | -151.2 | -125.4 | 25.8 |
Integration of Theoretical and Experimental Data for Comprehensive Analysis
The most robust understanding of a chemical system is achieved by integrating theoretical calculations with experimental results. researchgate.net Theoretical predictions of properties and reaction outcomes can be validated against experimental data, while experimental observations can be rationalized and explained by computational models.
For this compound, this integration would be particularly valuable in the study of reaction mechanisms. For instance, experimentally measured KIEs for a reaction involving this compound could be compared with KIEs predicted from DFT calculations of the reaction's transition state. nih.govnih.gov Agreement between the experimental and computed KIEs would provide strong support for the proposed transition state structure and reaction mechanism.
Furthermore, spectroscopic data from techniques like NMR and infrared spectroscopy can be directly compared with computationally predicted spectra. Quantum chemical calculations can predict vibrational frequencies and NMR chemical shifts. researchgate.net Comparing these theoretical spectra with experimental ones for this compound helps in assigning experimental peaks and confirming the molecular structure and conformation. This synergy allows for a comprehensive analysis that leverages the strengths of both theoretical and experimental approaches to build a complete picture of the molecule's behavior.
Broader Research Applications of Deuterated 2 Chlorotoluene Analogs
Environmental Fate and Transport Studies
Deuterated compounds like 2-Chlorotoluene-3,4,5,6-d4 are invaluable in environmental science for understanding the behavior of pollutants in ecosystems. smolecule.com The fate and transport of a contaminant describe its chemical, physical, or biological changes and its movement through the environment. By using a deuterated version of a contaminant, scientists can distinguish the compound under study from pre-existing, non-deuterated contamination.
Chlorinated toluenes have been detected in various environmental compartments, including surface water, sediments, and ambient air, often originating from industrial chemical waste. epa.govnih.gov Understanding their persistence and movement is crucial for environmental risk assessment. The ring-chlorinated toluenes are expected to be persistent, with biodegradation being a primary degradation process in soil. epa.gov
The primary application of this compound in this context is as a tracer. When released into a controlled environmental system (e.g., a soil microcosm or groundwater model), its unique mass allows it to be precisely tracked using mass spectrometry. This enables researchers to follow the exact pathways of contaminant transport and identify where it accumulates.
Furthermore, this isotopic labeling is instrumental in studying degradation pathways. The anaerobic metabolism of chlorinated toluenes can occur through sequential reductive dechlorination, where chlorine atoms are removed one by one. nih.govresearchgate.net For instance, isomers of dichlorotoluene (DCT) can be dechlorinated to chlorotoluene (CT) and subsequently to toluene (B28343). nih.gov By using this compound, scientists can monitor the formation of deuterated degradation products, confirming the specific biological or abiotic reactions taking place and determining their rates. researchgate.net
Role as Building Blocks in Deuterated Compound Synthesis
Deuterium-labeled compounds are fundamental in chemical synthesis for mechanistic studies and the creation of novel molecules with specific properties. simsonpharma.com this compound can serve as a deuterated precursor or building block in multi-step organic synthesis. smolecule.comnih.gov The synthesis of such labeled compounds often involves methods like H-D exchange reactions with heavy water (D₂O) under high temperature and pressure. tn-sanso.co.jp
The use of deuterated building blocks allows for the creation of more complex molecules where the deuterium (B1214612) labels are strategically placed. google.com These labeled products are crucial for a variety of applications, including:
Mechanistic Studies: Tracking the deuterium atoms through a reaction sequence can reveal intricate details about reaction mechanisms, intermediate stability, and potential side reactions. smolecule.comsimsonpharma.com
Pharmaceutical Research: Incorporating deuterium into drug candidates can alter their metabolic profiles, potentially increasing their half-life and therapeutic efficacy. nih.govprinceton.edu This is known as the deuterium kinetic isotope effect.
Internal Standards: Deuterated molecules are widely used as internal standards in analytical chemistry, particularly for mass spectrometry, as they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but are easily distinguished by their mass. nih.gov
Applications in Materials Science Research
In materials science, deuteration is a key technique for improving material properties and for studying their structure and dynamics. Deuterated aromatic compounds, for instance, have been used to enhance the efficiency and durability of Organic Light Emitting Diode (OLED) materials. tn-sanso.co.jp Deuterated ionic liquids have also been synthesized to study their properties as powerful solvents and electrolytes, which are candidates for renewable energy storage devices. ansto.gov.au
While direct applications of this compound in materials science are not widely documented, its non-deuterated analog is a precursor in the synthesis of arylamines, which are important in this field. It can be inferred that the deuterated version would be a valuable tool for studying the reaction mechanisms of such syntheses or for creating deuterated materials whose properties could then be investigated using techniques like neutron scattering.
The study of polymer degradation is critical for understanding material longevity and environmental impact. Isotopic labeling is a powerful method for investigating these degradation mechanisms. By incorporating a deuterated monomer or additive like a 2-chlorotoluene (B165313) derivative into a polymer chain, researchers can track the fate of that specific component during degradation processes such as thermal, photo-oxidative, or biodegradation. mdpi.com
Upon degradation, the polymer breaks down into smaller fragments. Using mass spectrometry, scientists can identify the fragments containing the deuterium label, providing precise information about the cleavage points and reaction pathways involving that specific part of the polymer. This approach helps in designing more stable polymers or in understanding the environmental breakdown of plastic waste.
Mechanistic Investigations in Biological Systems
Deuterated compounds are essential tools for investigating the complex biochemical reactions within living organisms. simsonpharma.com They allow researchers to trace metabolic pathways and understand enzyme mechanisms without significantly altering the biological system, a concept known as bioisosterism. mdpi.com
When a molecule like 2-chlorotoluene is metabolized, the process often involves the breaking of carbon-hydrogen bonds. By replacing hydrogen with deuterium at specific sites, as in this compound, the rate of these bond-breaking reactions can be slowed down (the kinetic isotope effect). Observing this change helps to identify the rate-limiting steps in a metabolic pathway and to understand the mechanisms of the enzymes involved.
Understanding how proteins fold into their correct three-dimensional structures is a fundamental challenge in biology. nih.govaps.org Deuteration plays a crucial role in the techniques used to study protein structure, dynamics, and folding. nih.gov One of the most powerful methods is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). acs.orgnih.gov In HDX-MS, a protein is placed in a D₂O solution, and the rate at which backbone amide hydrogens exchange with deuterium is measured. nih.gov This exchange rate is highly dependent on the protein's conformation, with regions that are tightly folded or involved in hydrogen bonding exchanging more slowly. acs.org
While this compound would not typically be incorporated into the protein itself, it can be used as a deuterated solvent in certain studies, particularly with Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.com Using a deuterated solvent reduces the background signal from hydrogen atoms in the solvent, leading to clearer and more easily interpretable NMR spectra of the protein under investigation. smolecule.com Furthermore, studying the interaction of a deuterated small molecule like this compound with a protein can provide insights into binding sites and conformational changes upon ligand binding. It has been shown that deuteration of nonexchangeable hydrogens can lead to complex changes in protein dynamics and stability. nih.gov
Data Tables
Research Applications of this compound
| Research Area | Specific Application | Purpose |
|---|---|---|
| Environmental Science | Isotopic Tracer | Tracing contaminant transport and degradation pathways in soil and water. smolecule.comnih.gov |
| Synthetic Chemistry | Deuterated Building Block | Synthesis of complex deuterated molecules for mechanistic studies. smolecule.comgoogle.com |
| Analytical Chemistry | Internal Standard | Quantitative analysis using mass spectrometry. nih.gov |
| Materials Science | Precursor for Deuterated Materials | Synthesis of materials (e.g., for OLEDs) with enhanced properties. tn-sanso.co.jp |
| Polymer Science | Labeled Monomer/Additive | Studying polymer degradation mechanisms. |
| Biochemistry | Metabolic Tracer | Investigating metabolic pathways and enzyme mechanisms via the kinetic isotope effect. simsonpharma.com |
| Biophysics | Deuterated Solvent / Ligand | Aiding in NMR studies of protein folding and ligand-protein interactions. smolecule.comnih.gov |
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃D₄Cl |
| Molecular Weight | ~130.61 g/mol |
| Appearance | Colorless liquid |
| Synonyms | 1-chloro-2,3,4,5-tetradeuterio-6-methylbenzene |
Probing Biochemical and Enzymatic Transformations
Deuterium-labeled compounds like this compound are powerful tools for elucidating the complex biochemical and enzymatic transformations of environmental pollutants. The isotopic substitution of hydrogen with deuterium on the aromatic ring provides a stable, non-radioactive tracer that allows researchers to track the metabolic fate of the parent compound through intricate degradation pathways. This is particularly valuable for studying recalcitrant compounds like 2-chlorotoluene, whose persistence in the environment is often due to bottlenecks in microbial degradation pathways. nih.govresearchgate.net
The primary analytical advantage of using this compound is the ability to use mass spectrometry-based techniques (e.g., GC-MS, LC-MS) to distinguish metabolites of the labeled compound from the complex background matrix of a biological system. The mass of any metabolite incorporating the deuterated ring will be increased by four mass units compared to its non-deuterated counterpart, providing a clear and unambiguous signal for identification and quantification.
One of the principal enzymatic pathways for the aerobic degradation of 2-chlorotoluene is initiated by dioxygenase enzymes. nih.govnih.gov In organisms like Rhodococcus sp. and Ralstonia sp., a dioxygenase attacks the aromatic ring, leading to the formation of chloromethyl-substituted catechols. nih.govresearchgate.net Specifically, the enzymatic processing of 2-chlorotoluene yields two key intermediates: 3-chloro-4-methylcatechol (B1220856) and 4-chloro-3-methylcatechol. nih.gov
By introducing this compound into a microbial culture, researchers can confirm this pathway and trace subsequent steps. The detection of deuterated 3-chloro-4-methylcatechol and deuterated 4-chloro-3-methylcatechol would definitively establish them as metabolites.
| Step | Reactant (Deuterated) | Enzyme | Product(s) (Deuterated) |
| 1 | 2-Chlorotoluene-d4 | Toluene Dioxygenase / Tetrachlorobenzene Dioxygenase | d4-cis-1,2-Dihydroxy-3-methyl-4-chlorocyclohexa-3,5-diene |
| 2 | d4-cis-1,2-Dihydroxy-3-methyl-4-chlorocyclohexa-3,5-diene | Dihydrodiol Dehydrogenase | d4-3-chloro-4-methylcatechol & d4-4-chloro-3-methylcatechol |
| 3 | d4-3-chloro-4-methylcatechol | Chlorocatechol 1,2-dioxygenase | d4-2-chloro-3-methyl-cis,cis-muconate |
| 4 | d4-2-chloro-3-methyl-cis,cis-muconate | Chloromuconate Cycloisomerase | d4-2-chloro-3-methylmuconolactone & d4-5-chloro-4-methylmuconolactone |
Research has shown that the degradation of 2-chlorotoluene often stalls because the subsequent enzymatic steps are inefficient. nih.gov For instance, 3-chloro-4-methylcatechol is transformed by chlorocatechol 1,2-dioxygenase into metabolites like 5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone. nih.gov However, these lactones are poor substrates for dehalogenating chloromuconate cycloisomerases, creating a metabolic bottleneck that contributes to the compound's recalcitrance. nih.gov Using this compound allows for precise measurement of the formation and accumulation of these specific deuterated intermediates, helping to pinpoint the exact rate-limiting steps in the pathway.
Furthermore, the use of deuterated analogs enables the study of the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can influence reaction rates. wikipedia.orgresearchgate.net If a C-D bond is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly than the corresponding C-H bond cleavage. wikipedia.org By comparing the degradation rates of this compound and its non-deuterated counterpart, researchers can gain insight into reaction mechanisms and identify which steps involve the cleavage of aromatic C-H (or C-D) bonds, providing critical evidence for proposed enzymatic mechanisms. researchgate.netepfl.ch
Future Directions in Deuterated Aromatic Compound Research
Development of More Efficient and Selective Deuteration Methodologies
A primary objective in the synthesis of deuterated compounds like 2-Chlorotoluene-3,4,5,6-d4 is the development of methodologies that are not only efficient but also highly selective. oup.comresearchgate.net Traditional methods often require harsh conditions or lack the ability to target specific positions on an aromatic ring, leading to mixtures of products and lower yields. nih.gov Future methodologies aim to overcome these limitations, providing chemists with tools for precise isotopic labeling. The use of deuterium (B1214612) oxide (D₂O) as a cheap, safe, and readily available deuterium source is a key focus in making these processes more practical and scalable. nih.gov
The cornerstone of modern deuteration is the development of novel catalytic systems that can operate under mild conditions with high chemo- and regioselectivity. chemrxiv.org Researchers are moving beyond traditional acid- or base-catalyzed exchange reactions, which often have poor functional group tolerance. nih.gov
Recent breakthroughs include:
Platinum Group Metal Catalysts: Heterogeneous catalysts like Platinum on carbon (Pt/C) have been shown to efficiently catalyze the hydrogen-deuterium (H-D) exchange on aromatic rings using D₂O. oup.comresearchgate.net These systems can achieve high levels of deuterium incorporation under relatively mild conditions. oup.comresearchgate.net Similarly, supported iridium nanoparticles have been developed for the regioselective deuteration of arenes and heteroarenes, selectively targeting para- and meta-C-H bonds while leaving ortho positions untouched. chemrxiv.org
Iron-Based Catalysts: To improve cost-effectiveness and sustainability, researchers have developed catalysts based on abundant and non-toxic metals like iron. acs.org Nanostructured iron catalysts, sometimes derived from biomass like cellulose, enable the selective deuteration of a wide range of (hetero)arenes using D₂O. nih.govacs.org These catalysts are often air- and water-stable, making them robust and suitable for large-scale industrial applications. nih.govacs.org
Homogeneous Catalysis: Novel homogeneous palladium catalytic systems have been designed for dehalogenative deuteration, a process that can introduce deuterium with complete isotope incorporation under mild conditions. chemrxiv.org These systems show excellent tolerance for various functional groups, which is often a challenge for heterogeneous catalysts like Pd/C. chemrxiv.org Iridium(I) complexes are also used for ortho-directed deuteration, demonstrating high regiospecificity. researchgate.net
The table below summarizes some of the novel catalytic systems being explored.
| Catalyst Type | Metal | Deuterium Source | Key Advantages |
| Heterogeneous Nanoparticles | Iridium | C₆D₆ | High chemo- and regioselectivity; mild conditions. chemrxiv.org |
| Heterogeneous Supported | Platinum (Pt/C) | D₂O | Efficient for electron-rich aromatics; applicable for large-scale synthesis. oup.comresearchgate.net |
| Heterogeneous Nanostructured | Iron | D₂O | Inexpensive, scalable, air- and water-stable. nih.gov |
| Homogeneous Complex | Palladium | D₂/T₂ Gas | High functional group tolerance; complete isotope incorporation. chemrxiv.org |
| Homogeneous Complex | Iridium(I) | D₂O | Regiospecific ortho-deuteration. researchgate.net |
Advancements in High-Resolution Spectroscopic Techniques for Deuterated Molecules
The precise characterization of deuterated compounds is critical to their application. Advancements in high-resolution spectroscopic techniques are providing unprecedented detail about the location and extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a fundamental tool for analyzing deuterated compounds. dataintelo.com The introduction of deuterium simplifies ¹H-NMR spectra, allowing for the clearer identification of protein folding intermediates and other complex structural features. nih.gov High-resolution techniques are essential for confirming the isotopic purity of compounds like this compound.
Mass Spectrometry (MS): Hydrogen-Deuterium Exchange Mass Spectrometry (DXMS) is a powerful technique for studying protein structural dynamics. nih.govnih.gov By measuring the mass increase of a protein as its amide hydrogens exchange with deuterium from a solvent, researchers can map protein-ligand interaction sites and conformational changes. nih.govacs.org Computational tools are increasingly used to process the large datasets generated by HDX-MS, improving the spatial resolution and statistical accuracy of the results. nih.govacs.org
Vibrational Spectroscopy: Techniques like Coherent Anti-Stokes Raman Scattering (CARS) microscopy leverage the unique vibrational signature of the carbon-deuterium (C-D) bond. cardiff.ac.uk The C-D bond vibration appears in a "cell-silent" spectral region (around 2100 cm⁻¹), free from interference from endogenous molecules. cardiff.ac.uk This allows for high-contrast, non-invasive imaging of deuterated molecules within living cells, enabling applications like tracking the metabolism of deuterated fatty acids. cardiff.ac.uk
Enhanced Integration of Computational Chemistry with Experimental Studies
The synergy between computational chemistry and experimental work is accelerating research into deuterated compounds. Theoretical models and simulations provide insights that are difficult to obtain through experiments alone, while experimental data serves to validate and refine the computational models. nih.gov
Understanding Isotope Effects: Computational analysis helps elucidate the quantum mechanical basis of H/D isotope effects. For example, studies on the adsorption of deuterated water (D₂O) on platinum surfaces can explain why D-compounds often have larger adsorption energies than their H-counterparts, a key factor in heterogeneous catalysis. aip.org
Guiding Drug Design: Molecular docking and dynamics simulations, guided by experimental data from techniques like DXMS, can identify the precise binding modes of deuterated inhibitors with their target proteins. nih.gov This structural information is invaluable for designing more potent and selective drugs.
Analyzing Spectroscopic Data: Computational tools are essential for the deconvolution of complex data from HDX-MS experiments, enabling the extraction of residue-specific information from peptide-level measurements. nih.govacs.org This integration allows for a much higher resolution understanding of protein dynamics.
Exploration of New Research Frontiers Utilizing Site-Specific Deuteration
The ability to introduce deuterium at specific molecular sites with high precision opens up new avenues of research and application. nih.govnih.govnih.gov Site-specific deuteration is not merely about creating a heavier version of a molecule; it's about strategically altering its properties for a specific purpose.
Improving Drug Pharmacokinetics: One of the most significant applications is in "heavy drug" development. nih.govosaka-u.ac.jp Replacing C-H bonds at metabolic hotspots with stronger C-D bonds can slow down drug metabolism by cytochrome P450 enzymes. osaka-u.ac.jp This "kinetic isotope effect" can lead to improved metabolic stability, longer drug half-life, and potentially reduced dosing frequency and toxicity. researchgate.netnih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this strategy. nih.govresearchgate.net
Mechanistic Probes: Deuterium-labeled compounds are invaluable tools for studying reaction mechanisms. nih.govnih.gov By tracking the position of deuterium atoms through a chemical transformation, chemists can deduce the pathways of bond formation and cleavage.
Metabolic Tracing and Imaging: Deuterated molecules can be used as non-radioactive tracers to follow metabolic pathways in living organisms. mdpi.com As seen with CARS microscopy and Raman imaging, the C-D bond acts as a unique vibrational tag that allows for the visualization of these molecules in cells and tissues without the need for fluorescent labels. cardiff.ac.ukosaka-u.ac.jp
Q & A
Q. How is 2-Chlorotoluene-3,4,5,6-d4 synthesized, and what are the critical purity considerations for its use in isotopic labeling studies?
Methodological Answer: The synthesis typically involves deuterium substitution at specific positions (3,4,5,6) of the toluene ring using catalytic deuteration or halogen-exchange reactions. Key steps include:
- Deuterium incorporation : Use of deuterated solvents (e.g., D₂O or deuterated acids) under controlled conditions to ensure >98% isotopic purity .
- Purification : Chromatographic methods (HPLC or GC) coupled with mass spectrometry (MS) to verify isotopic distribution and eliminate non-deuterated impurities .
- Storage : Maintain at 0–6°C to prevent isotopic exchange or degradation .
Q. What analytical techniques are most effective for characterizing this compound in complex matrices?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR is limited due to deuterium substitution; ¹³C NMR or ²H NMR is preferred to confirm deuteration sites and quantify isotopic enrichment .
- GC-MS : Use selective ion monitoring (SIM) to track characteristic mass shifts (e.g., M+4 for deuterated analogs) and differentiate from non-deuterated contaminants .
- Isotopic Ratio MS (IRMS) : Validates deuterium content and detects isotopic impurities at ppm levels .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in organometallic catalysis studies?
Methodological Answer: Deuterium substitution alters reaction pathways due to kinetic isotope effects (KIEs):
- Rate studies : Compare reaction rates of deuterated vs. non-deuterated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura). KIEs >1 indicate slower bond cleavage in C-D vs. C-H bonds .
- Mechanistic insights : Use isotopic labeling to trace hydrogen/deuterium transfer steps in catalytic cycles. For example, deuterium scrambling in palladium-catalyzed reactions can reveal rate-limiting steps .
- Data interpretation : Correct for isotopic mass shifts in MS data to avoid misassignment of intermediates .
Q. What are the challenges in using this compound as an internal standard for environmental pollutant quantification?
Methodological Answer:
- Matrix effects : Co-elution with non-deuterated analogs in GC-MS requires optimized chromatographic separation (e.g., using polar capillary columns) .
- Stability in environmental samples : Monitor deuterium loss due to hydrolysis or microbial activity in aqueous matrices. Pre-treat samples with stabilizers (e.g., NaN₃) to suppress degradation .
- Calibration curves : Validate linearity across concentration ranges (e.g., 0.1–100 ppb) using isotopically matched calibration standards to account for matrix-induced ion suppression .
Q. How can researchers resolve contradictions in degradation pathway data for this compound under photolytic vs. thermal conditions?
Methodological Answer:
Q. What computational methods are suitable for modeling the solvent interactions and isotopic stability of this compound?
Methodological Answer:
- Quantum mechanical (QM) simulations : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds, predicting isotopic stability .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in acetonitrile or DMSO) to assess deuterium exchange rates at varying temperatures .
- QSPR models : Corrogate experimental degradation data with descriptors like logP and polar surface area to predict environmental persistence .
Methodological Considerations
Q. How should researchers design experiments to study the environmental fate of this compound in soil-water systems?
Methodological Answer:
- Microcosm studies : Spiked soil samples incubated under aerobic/anaerobic conditions. Monitor deuterium loss via LC-HRMS and quantify metabolites (e.g., chlorinated phenols) .
- Sorption studies : Measure soil-water partition coefficients (Kd) using batch equilibration methods. Deuterated analogs may exhibit slightly lower Kd values due to reduced hydrophobicity .
Q. What safety protocols are critical when handling this compound in synthetic chemistry workflows?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds .
- Decontamination : Neutralize spills with activated carbon or sodium bicarbonate to avoid halogenated byproduct formation .
- Waste disposal : Segregate deuterated waste from non-deuterated analogs to prevent cross-contamination in MS analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
